molecular formula C9H16O B2928069 1-(2-Methylcyclohexyl)ethan-1-one CAS No. 64811-81-0

1-(2-Methylcyclohexyl)ethan-1-one

Cat. No.: B2928069
CAS No.: 64811-81-0
M. Wt: 140.226
InChI Key: VZELQXKHIHNPLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylcyclohexyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylcyclohexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methylcyclohexanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclohexyl)ethan-1-one involves its interaction with various molecular targets and pathways. The carbonyl group (C=O) in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in industrial processes .

Properties

IUPAC Name

1-(2-methylcyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZELQXKHIHNPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 13.2 g. (0.0928 moles) cis/trans-1-(2-methylcyclohexyl)-1-ethanol in 50 ml. of ether was chilled in an ice bath and 50 ml. 2 N chromic acid solution (BROWN GARG-Reagent) was added dropwise, with stirring, at such a rate as to maintain the temperature at about 10° C. After the addition was complete, the ice bath was removed and the stirring was continued at ambient temperature for one hour.
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